D-Galactosamine-6-O-sulfate
Overview
Description
D-Galactosamine-6-O-sulfate is a sulfated derivative of D-galactosamine, a type of amino sugar. This compound is part of the glycosaminoglycan family, which are long unbranched polysaccharides consisting of repeating disaccharide units. This compound is particularly significant due to its role in various biological processes and its presence in the extracellular matrix of animal tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Galactosamine-6-O-sulfate typically involves the sulfation of D-galactosamine. One common method is the reaction of D-galactosamine with sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure selective sulfation at the 6-O position .
Industrial Production Methods
Industrial production of this compound often involves enzymatic methods due to their specificity and efficiency. Enzymes such as chondroitin 6-sulfotransferase can be used to transfer sulfate groups to the 6-O position of D-galactosamine residues in glycosaminoglycans .
Chemical Reactions Analysis
Types of Reactions
D-Galactosamine-6-O-sulfate undergoes various chemical reactions, including:
Hydrolysis: The sulfate group can be cleaved off under acidic or enzymatic conditions.
Oxidation: The amino group can be oxidized to form corresponding keto derivatives.
Substitution: The amino group can participate in substitution reactions to form N-acyl derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific sulfatases.
Oxidation: Oxidizing agents such as sodium periodate.
Substitution: Acylating agents like acetic anhydride.
Major Products Formed
Hydrolysis: D-galactosamine and sulfate ions.
Oxidation: Keto derivatives of D-galactosamine.
Substitution: N-acyl derivatives of D-galactosamine.
Scientific Research Applications
D-Galactosamine-6-O-sulfate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosaminoglycans.
Biology: Studied for its role in cell signaling and interaction with proteins.
Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the production of biocompatible materials and as a component in cosmetic formulations.
Mechanism of Action
D-Galactosamine-6-O-sulfate exerts its effects primarily through its interaction with proteins and enzymes. It binds to specific receptors on cell surfaces, influencing cell signaling pathways and modulating biological processes such as inflammation and tissue repair. The sulfate group enhances its binding affinity to proteins, making it a crucial component in various biochemical interactions .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-D-galactosamine-4-O-sulfate: Another sulfated amino sugar with similar biological roles but different sulfation patterns.
Chondroitin sulfate: A glycosaminoglycan with sulfation at different positions, widely used in medical and cosmetic applications.
Keratan sulfate: A sulfated glycosaminoglycan found in cartilage and corneal tissues.
Uniqueness
D-Galactosamine-6-O-sulfate is unique due to its specific sulfation at the 6-O position, which imparts distinct biochemical properties and interactions compared to other sulfated glycosaminoglycans. This specificity makes it valuable in targeted biological and medical applications .
Properties
IUPAC Name |
[(2R,3R,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexyl] hydrogen sulfate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO8S/c7-3(1-8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,9-11H,2,7H2,(H,12,13,14)/t3-,4+,5+,6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCSEEITTBNSQS-KCDKBNATSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)N)O)O)O)OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO8S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628705 | |
Record name | 2-Amino-2-deoxy-6-O-sulfo-D-galactose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20257-10-7 | |
Record name | 2-Amino-2-deoxy-6-O-sulfo-D-galactose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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